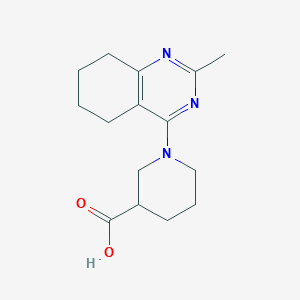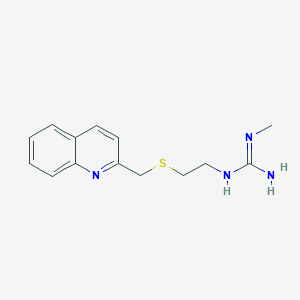
1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine is a compound with the molecular formula C14H18N4S and a molecular weight of 274.38 g/mol This compound is part of the guanidine family and features a quinoline moiety, which is known for its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine typically involves the reaction of quinoline derivatives with guanidine compounds under specific conditions. One common method includes the reaction of quinoline-2-carbaldehyde with 2-mercaptoethylamine to form the intermediate, which is then reacted with methyl isothiocyanate to yield the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring or the guanidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and guanidine derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2-((quinolin-2-ylmethyl)thio)ethyl)guanidine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. Additionally, the guanidine group can interact with enzymes, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cimetidine: A guanidine derivative used as an H2-receptor antagonist to reduce stomach acid production.
Quinoline Derivatives: Compounds like chloroquine and quinine, known for their antimalarial properties.
Uniqueness
Its ability to undergo diverse chemical reactions also makes it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
92885-55-7 |
|---|---|
Formule moléculaire |
C14H18N4S |
Poids moléculaire |
274.39 g/mol |
Nom IUPAC |
2-methyl-1-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine |
InChI |
InChI=1S/C14H18N4S/c1-16-14(15)17-8-9-19-10-12-7-6-11-4-2-3-5-13(11)18-12/h2-7H,8-10H2,1H3,(H3,15,16,17) |
Clé InChI |
PQNHIXSDLHZOKR-UHFFFAOYSA-N |
SMILES canonique |
CN=C(N)NCCSCC1=NC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



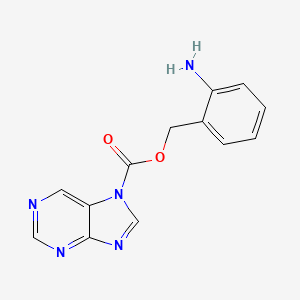

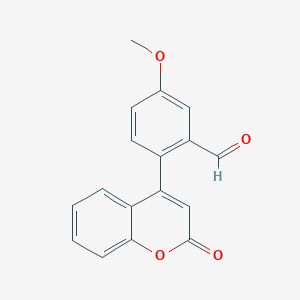

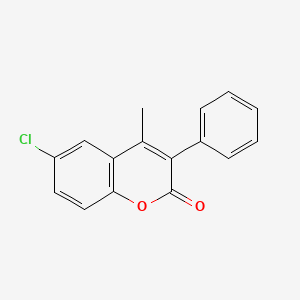
![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)

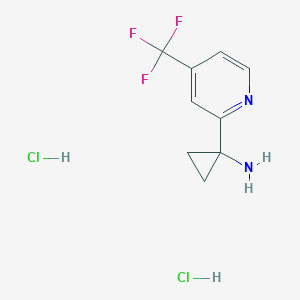
![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-pyridinyl)-](/img/structure/B11847702.png)

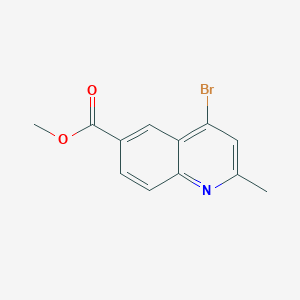
![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)
